N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide
Description
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide is an intriguing organic compound with potential applications across various scientific domains. The compound's structure, characterized by the presence of a difluoroethoxy group, methylphenyl moiety, dimethylamino group, and a pyridine carboxamide backbone, suggests a complex synthesis and versatility in chemical reactions.
Properties
IUPAC Name |
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-11-4-5-12(8-15(11)24-10-16(18)19)21-17(23)13-9-20-7-6-14(13)22(2)3/h4-9,16H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQFKOJCMGUKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CN=C2)N(C)C)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide typically involves multi-step processes. A common synthetic route might start with the preparation of the 3-(2,2-difluoroethoxy)-4-methylphenyl precursor, followed by introducing the dimethylamino group. The final step often involves the formation of the pyridine carboxamide backbone through amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis would involve scalable procedures, often utilizing continuous flow reactors to ensure high yields and purity. Advanced purification techniques such as chromatography and crystallization are essential to obtain the desired compound in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide undergoes various reactions:
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions often utilize hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Sodium borohydride (NaBH4) in anhydrous ethanol.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or electrophiles like bromine (Br2) under suitable conditions.
Major Products
The major products formed from these reactions vary. Oxidation might yield difluoroethoxy methylphenyl pyridine derivatives, while reduction can generate simpler amine derivatives. Substitution reactions could result in modified aromatic compounds.
Scientific Research Applications
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential bioactive compound in studying receptor interactions.
Medicine: : Investigated for its potential therapeutic properties in various conditions.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level, typically targeting specific enzymes or receptors. The difluoroethoxy and dimethylamino groups are critical for its binding affinity, influencing the pathways involved in its activity. The precise mechanisms are often elucidated through extensive biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Compared to other similar compounds, N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide stands out due to its unique combination of functional groups, leading to distinct chemical and biological properties.
List of Similar Compounds
N-[3-(2-fluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(diethylamino)pyridine-3-carboxamide
N-[3-(2,2-difluoroethoxy)-4-ethylphenyl]-4-(dimethylamino)pyridine-3-carboxamide
Each of these compounds shares structural similarities but differs in subtle aspects such as the presence of additional fluorine atoms or variations in the alkyl chains, which can significantly impact their reactivity and application.
Feel free to dive into specific details or clarify any points!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
